(R)-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Chiral resolution Asymmetric synthesis Enantioselective pharmacology

(R)-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 1308271-30-8) is the single (R)-enantiomer of a bicyclic tetrahydropyrrolopyrazine core bearing a methyl substituent at the 1-position. The compound has a molecular formula of C₈H₁₂N₂ and a molecular weight of 136.19 g/mol.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
Cat. No. B13328775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC1C2=CC=CN2CCN1
InChIInChI=1S/C8H12N2/c1-7-8-3-2-5-10(8)6-4-9-7/h2-3,5,7,9H,4,6H2,1H3/t7-/m1/s1
InChIKeyJPXCPEMQVOKKFV-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine – A Defined-Chirality Heterocyclic Scaffold for CNS & Oncology Lead Discovery


(R)-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS 1308271-30-8) is the single (R)-enantiomer of a bicyclic tetrahydropyrrolopyrazine core bearing a methyl substituent at the 1-position. The compound has a molecular formula of C₈H₁₂N₂ and a molecular weight of 136.19 g/mol . Its [6,5]-fused ring system incorporates a secondary amine in the tetrahydropyrazine ring and an electron-rich pyrrole ring, providing both a hydrogen-bond donor and acceptor at constrained geometry . This scaffold is a recognized privileged structure in medicinal chemistry, appearing in investigational agents targeting histone deacetylase 6 (HDAC6), aldose reductase (AR), translocator protein (TSPO), and voltage-gated sodium channels [1]. The (R)-enantiomer is distinct from the racemate (CAS 73627-18-6) and the (S)-enantiomer, which is critical because enantioselective pharmacology has been demonstrated for tetrahydropyrrolopyrazine derivatives in multiple target classes [2].

Why (R)-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Cannot Be Substituted by the Racemate or Close Analogs – Enantioselectivity & Scaffold Geometry


Generic substitution of (R)-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine with the racemate or the (S)-enantiomer is scientifically unsound because enantioselective binding within this scaffold class has been quantitatively demonstrated to yield >10-fold differences in target potency. For example, the (R)-enantiomer of the spirocyclic tetrahydropyrrolopyrazine AS-3201 exhibited an IC₅₀ of 15 nM against aldose reductase, which is 10-fold more potent than its (S)-enantiomer, and an in vivo ED₅₀ advantage of ~500-fold [1]. Similarly, for octahydropyrrolo[1,2-a]pyrazine sigma receptor ligands, the (R)-enantiomer BD1031 displays a sigma-1 receptor Kᵢ of 1 nM with 80-fold selectivity over sigma-2, whereas the (S)-enantiomer BD1018 shows a different affinity (Kᵢ = 5 nM) and reversed functional profile (antagonist vs. agonist) [2]. The 1-methyl substituent further differentiates this compound from the 1-unsubstituted, 1-ethyl, and 1-phenyl analogs by modulating LogP, metabolic stability, and steric fit within narrow catalytic channels such as the HDAC6 tunnel [3]. Relying on the racemate or a closely related analog without chiral specification therefore risks introducing pharmacological ambiguity, irreproducible screening results, and wasted resources in lead optimization campaigns.

(R)-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine – Quantified Differentiation Evidence vs. Comparators


Enantiomeric Purity: (R)-Enantiomer at 98% vs. Racemate – Defined Stereochemistry for Asymmetric Synthesis & Chiral SAR

The (R)-enantiomer (CAS 1308271-30-8) is commercially available at ≥98% enantiomeric purity, whereas the racemic mixture (CAS 73627-18-6) is supplied without chiral specification. In the broader tetrahydropyrrolopyrazine class, the (R)-configuration at the 1-position has been unequivocally linked to superior target engagement. The landmark AS-3201 study demonstrated that the (R)-(-)-enantiomer achieved an aldose reductase IC₅₀ of 15 nM, which is 10-fold more potent than the (+)-enantiomer (IC₅₀ ~150 nM), and an in vivo ED₅₀ of 0.18 mg/kg/day—500-fold lower than the (S)-enantiomer [1]. This stereochemical preference arises from the spatial orientation of the methyl substituent within the enzyme active site, a feature that cannot be replicated with racemic material .

Chiral resolution Asymmetric synthesis Enantioselective pharmacology

Physicochemical Differentiation: Predicted LogP 1.84 and Zero Rotatable Bonds vs. 1-Ethyl Analog – Optimized CNS Permeability & Metabolic Stability Profile

The (R)-1-methyl derivative possesses a predicted ACD/LogP of 1.84 and zero freely rotatable bonds, compared with the 1-ethyl analog (CAS 1308271-31-9) which has a higher LogP (~2.3 estimated) and one additional rotatable bond due to the ethyl side chain . The constrained geometry of the methyl substituent (TPSA = 17 Ų, H-bond donors = 1, H-bond acceptors = 2) places this compound within favorable CNS drug-like chemical space according to the rule-of-five, with zero violations . The predicted LogD at pH 7.4 is 1.13, suggesting a balanced partition between aqueous and lipid phases conducive to blood-brain barrier penetration without excessive tissue sequestration, unlike more lipophilic 1-phenyl or 1-benzyl analogs that may suffer from high plasma protein binding [1].

CNS drug design Physicochemical properties Metabolic stability

HDAC6 Isoform Selectivity: Tetrahydropyrrolo[1,2-a]pyrazine Scaffold Delivers ~200-Fold Selectivity vs. Nuclear Extract HDACs – A Scaffold-Level Advantage Over Acyclic Linkers

Constrained heterocyclic analogs based on the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core have been shown to enhance HDAC6 selectivity compared to flexible-chain hydroxamic acid HDAC inhibitors. The prototype tetrahydropyrrolopyrazine hydroxamic acid 25 potently inhibited HDAC6 with an IC₅₀ of 33 nM, achieving approximately 200-fold selectivity over nuclear extract HDACs, ~100-fold selectivity over HDAC8, and even greater selectivity against other HDAC subtypes [1]. In cells, this translated to an IC₅₀ of 69 nM for tubulin acetylation induction, with selectivity over histone acetylation [1]. Homology modeling indicates that the rigid tetrahydropyrrolopyrazine spacer accesses the wider catalytic channel of HDAC6 more effectively than acyclic linkers, a geometric feature that the 1-methyl-substituted scaffold inherits [2]. By contrast, 5H-pyrrolo[2,3-b]pyrazine regioisomers are reported to favor kinase inhibition over HDAC activity, underscoring the importance of the [1,2-a] ring fusion pattern [3].

Epigenetics HDAC6 inhibition Cancer therapeutics

Anticonvulsant Pharmacophore: Chiral Pyrrolo[1,2-a]pyrazine Derivatives Achieve ED₅₀ = 32.24 mg/kg in the 6 Hz Pharmacoresistant Seizure Model – A Differentiation from Classical AEDs

Chiral pyrrolo[1,2-a]pyrazine derivatives bearing aromatic substituents at C-4 have demonstrated robust in vivo anticonvulsant activity in the NIH Anticonvulsant Screening Program. The most active derivative, compound 5a, achieved an ED₅₀ of 32.24 mg/kg with a protective index of 6.6 in the 6 Hz model of pharmacoresistant limbic seizures, and was additionally active in a pilocarpine-induced status epilepticus prevention model [1]. Notably, this compound class showed markedly higher efficacy in the 6 Hz pharmacoresistant seizure model than in the classical maximal electroshock (MES) and subcutaneous Metrazol (scMET) tests, a profile that differentiates it from conventional antiepileptic drugs such as phenytoin and valproate [2]. In a related series of perhydropyrrolo[1,2-a]pyrazine derivatives, the most active stereochemically pure compounds (4R,8aR)-3a and (4S,8aS)-6 displayed ED₅₀ values of 47.90 mg/kg and 126.19 mg/kg in the 6 Hz test, respectively, demonstrating that stereochemistry at the ring junction significantly modulates anticonvulsant potency [3]. The 1-methyl substituent on the tetrahydropyrrolopyrazine scaffold serves as a key synthetic handle for further SAR exploration in this therapeutic area.

Anticonvulsant drug discovery Pharmacoresistant epilepsy In vivo efficacy

TSPO Ligand Scaffold: Pyrrolo[1,2-a]pyrazine-3-carboxamides Exhibit Anxiolytic Activity at 0.001–0.100 mg/kg (i.p.) in Mice – Sub-Benzodiazepine Side-Effect Profile

N,1-Diphenylpyrrolo[1,2-a]pyrazine-3-carboxamide derivatives have been identified as high-affinity translocator protein (TSPO) ligands with anxiolytic and antidepressant activity devoid of benzodiazepine-like side effects. The lead compound GML-11 (N-benzyl-N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamide) demonstrated anxiolytic action across a dose range of 0.001–0.100 mg/kg (i.p., Balb/c mice) in the elevated plus maze and open field tests [1]. Another TSPO ligand from this series, GML-1 (N-benzyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide), was reported to exhibit anxiolytic, antidepressant, and nootropic activity without the sedation, muscle relaxation, and dependence liabilities associated with benzodiazepines [2]. The 1-methyl substituent on the tetrahydropyrrolopyrazine core is structurally analogous to the N-methyl group in GML-1, suggesting that the (R)-1-methyl building block can serve as a direct precursor for constructing TSPO-targeted analogs with predictable stereochemical control [3]. Quantitative HPLC-MS methods for GML-1 in rat plasma have been validated, supporting preclinical pharmacokinetic profiling of this chemotype [3].

Anxiolytic drug discovery TSPO ligands Neuropsychiatric therapeutics

Synthetic Tractability: (R)-1-Methyl Derivative Enables Regioselective C-3 Pyrrole Acylation for Divergent Library Synthesis – Validated by Gram-Scale Procedures

The 1-methyl-substituted tetrahydropyrrolo[1,2-a]pyrazine undergoes regioselective acylation at the α-position (C-3) of the pyrrole ring when treated with acetic anhydride or acid chlorides, a reactivity pattern that has been experimentally confirmed and is distinct from the unsubstituted analog which may undergo competing N-acylation [1]. This regioselective C–H functionalization enables divergent synthesis of C-3-acylated derivatives for structure-activity relationship studies. Furthermore, the (R)-1-methyl compound has been used as a building block in the synthesis of 4-(1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-4-oxobutanoic acid on a ~200 mg scale, demonstrating its compatibility with standard amide coupling conditions and anhydride chemistry [2]. Asymmetric synthetic routes to enantiopure 1-substituted tetrahydropyrrolo[1,2-a]pyrazines via oxazolidine chiral auxiliaries derived from (1S)-phenylglycinol have been described, achieving diastereomeric ratios up to 98:2 . In contrast, the 1-unsubstituted scaffold offers no such stereochemical control, and the 1-phenyl analog introduces additional steric hindrance that may attenuate reactivity at C-3.

Medicinal chemistry Library synthesis C–H functionalization

(R)-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine – Priority Research & Industrial Application Scenarios


Chiral HDAC6 Inhibitor Lead Optimization – Leveraging the Tetrahydropyrrolopyrazine Scaffold for Isoform Selectivity

Medicinal chemistry teams pursuing selective HDAC6 inhibitors for oncology or neurodegenerative disease indications can deploy (R)-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine as a conformationally constrained spacer to replace flexible alkyl linkers. The scaffold has been validated to deliver ~200-fold HDAC6 selectivity over nuclear extract HDACs (IC₅₀ = 33 nM) and ~100-fold selectivity over HDAC8 when elaborated with a hydroxamic acid zinc-binding group [1]. The (R)-configuration at the 1-position provides a defined stereochemical starting point for systematic exploration of the linker geometry–selectivity relationship, which is critical because homology models indicate that the wider HDAC6 catalytic channel accommodates the rigid bicyclic scaffold more effectively than narrower HDAC isoforms [1]. The 1-methyl group can be further derivatized to modulate LogP and cellular permeability, building on the favorable predicted CNS drug-like properties (LogP = 1.84, zero rotatable bonds) [2].

Pharmacoresistant Epilepsy Drug Discovery – Exploiting the 6 Hz Seizure Model Activity Profile of Chiral Pyrrolopyrazines

The pyrrolo[1,2-a]pyrazine chemotype has demonstrated preferential efficacy in the 6 Hz pharmacoresistant seizure model over classical MES and scMET tests, a profile that differentiates it from marketed antiepileptic drugs [1]. The most active analog (5a) achieved an ED₅₀ of 32.24 mg/kg with a protective index of 6.6 in the 6 Hz test [1]. The (R)-1-methyl building block enables systematic SAR exploration at the C-4 position via Ugi multicomponent reaction chemistry, which has been successfully employed to generate diverse chiral pyrrolopyrazine libraries for anticonvulsant screening within the NIH Anticonvulsant Screening Program [2]. Given that stereochemistry at the ring junction significantly affects potency—(4R,8aR)-3a is 2.6-fold more potent than (4S,8aS)-6 in the 6 Hz model—the defined (R)-configuration at the 1-position is essential for reproducible lead generation .

TSPO-Targeted Anxiolytic & Antidepressant Development – Sub-mg/kg Potency Without Benzodiazepine Liabilities

Research groups developing next-generation anxiolytics and antidepressants with translocator protein (TSPO) mechanism of action can utilize (R)-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine as a key intermediate for constructing 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamide TSPO ligands. Compounds in this class, including GML-1 and GML-11, exhibit anxiolytic activity at exceptionally low doses (0.001–0.100 mg/kg i.p. in mice) without sedation, muscle relaxation, or dependence [1]. Validated HPLC-MS analytical methods for quantifying this chemotype in rat plasma are available, facilitating preclinical pharmacokinetic profiling [2]. The 1-methyl substituent provides a synthetic handle for introducing the N-benzyl-N-methyl carboxamide pharmacophore found in the lead compound GML-1, while the (R)-enantiomer ensures stereochemical consistency across analog series .

Chiral Building Block for CNS-Focused DNA-Encoded Library (DEL) Synthesis & High-Throughput Screening

The (R)-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold is an attractive chiral amine building block for inclusion in DNA-encoded chemical libraries (DELs) and commercial screening collections. Its physicochemical profile (MW = 136.19, LogP = 1.84, TPSA = 17 Ų, zero rule-of-five violations) aligns with lead-like criteria [1]. The secondary amine in the tetrahydropyrazine ring serves as a versatile point for on-DNA amide coupling or reductive amination, while the C-3 position of the pyrrole ring offers a site for electrophilic diversification [2]. Sigma-Aldrich already supplies the racemic hydrochloride salt through its AldrichCPR collection, and the (R)-enantiomer at 98% purity is available from specialty vendors, confirming commercial feasibility for library production . The zero rotatable bond count and defined chirality impart the conformational constraint valued in fragment-based drug discovery for maximizing binding entropy.

Quote Request

Request a Quote for (R)-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.